

Molecular structure and IUPAC name of 2-Methyl-6-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	2-Methyl-6-(trifluoromethyl)pyridine
Cat. No.:	B1317463

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An In-depth Technical Guide to **2-Methyl-6-(trifluoromethyl)pyridine**: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-6-(trifluoromethyl)pyridine** (CAS No. 1620-72-0), a pivotal heterocyclic building block in modern drug discovery and agrochemical development. We delve into the molecule's structural attributes, physicochemical properties, and the strategic rationale for its synthesis. A detailed, field-proven laboratory protocol for its preparation via radical chlorination followed by halogen exchange (HALEX) is presented, emphasizing mechanistic causality and safety. Furthermore, this guide outlines standard methodologies for structural elucidation and quality control, supported by predicted spectroscopic data. The application of this compound is contextualized within the crucial medicinal chemistry concept of bioisosterism, illustrating its role in enhancing the metabolic stability and target affinity of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethyl-substituted heterocycles in their research endeavors.

Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 40% of pharmaceuticals containing this element.^[1] The trifluoromethyl (-CF₃) group, in particular, has become an indispensable tool for molecular design.^[1] Its unique combination of high electronegativity, metabolic stability, and steric bulk allows it to serve as a powerful bioisostere for other common functional groups, such as the methyl or chloro groups.^[2] When incorporated into a candidate molecule, the -CF₃ group can profoundly modulate its physicochemical properties, often leading to enhanced target binding affinity, improved metabolic stability against oxidative degradation, and optimized lipophilicity for better membrane permeability.^[2]

Within this context, trifluoromethylpyridines (TFMPs) have emerged as exceptionally valuable intermediates.^{[3][4]} The pyridine scaffold itself is a prevalent motif in numerous approved drugs, and its modification with a -CF₃ group combines the desirable electronic and pharmacokinetic properties of both moieties. **2-Methyl-6-(trifluoromethyl)pyridine** is a prime example of such a building block, offering two distinct points for further functionalization: the nucleophilic pyridine nitrogen and the reactive methyl group, which can be elaborated into more complex side chains while the robust trifluoromethyl group imparts its beneficial effects.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is **2-methyl-6-(trifluoromethyl)pyridine**. Its structure consists of a pyridine ring substituted at the C2 and C6 positions with a methyl group and a trifluoromethyl group, respectively.

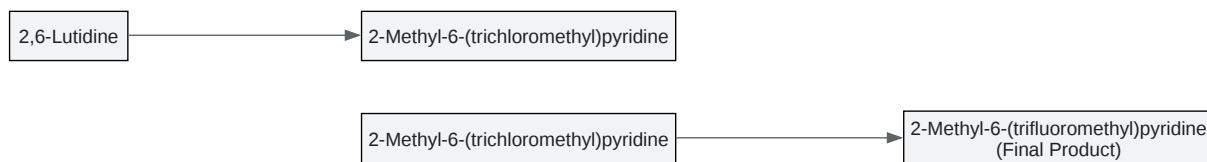
Property	Value	Source
CAS Number	1620-72-0	[PubChem CID: 14761452]
Molecular Formula	C ₇ H ₆ F ₃ N	[PubChem CID: 14761452]
Molecular Weight	161.12 g/mol	[PubChem CID: 14761452]
Appearance	Liquid	[Fluorochem]
SMILES	CC1=NC(=CC=C1)C(F)(F)F	[PubChem CID: 14761452]
InChIKey	UTGYDHHZGXOFMZ- UHFFFAOYSA-N	[PubChem CID: 14761452]

Synthesis and Mechanistic Considerations

The synthesis of **2-Methyl-6-(trifluoromethyl)pyridine** is most effectively and economically achieved through a two-step process starting from the readily available commodity chemical, 2,6-lutidine. This strategy involves:

- Selective side-chain chlorination to form the key intermediate, 2-methyl-6-(trichloromethyl)pyridine.
- Halogen exchange (HALEX) reaction to convert the trichloromethyl group into the desired trifluoromethyl group.

This approach is favored in industrial settings due to the low cost of the starting materials (2,6-lutidine, chlorine, and a fluorinating agent) and the robustness of the transformations.



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Caption: Synthetic workflow for **2-Methyl-6-(trifluoromethyl)pyridine**.

Experimental Protocol: Synthesis

CAUTION: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Methyl-6-(trichloromethyl)pyridine

- **Principle:** This step utilizes a free-radical chain reaction. Under UV irradiation or with a radical initiator like AIBN, chlorine gas (Cl_2) homolytically cleaves to form chlorine radicals. These radicals preferentially abstract a hydrogen atom from one of the methyl groups of 2,6-lutidine. The resulting benzylic-type radical is stabilized by the aromatic ring, leading to selective substitution on the methyl group over aromatic substitution. The reaction proceeds until all three hydrogens are replaced.[5]
- **Procedure:**
 - To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 2,6-lutidine (53.5 g, 0.5 mol) and carbon tetrachloride (250 mL).
 - Initiate stirring and begin heating the mixture to reflux (approx. 77 °C).
 - While irradiating the flask with a UV lamp (or after adding AIBN as an initiator), bubble chlorine gas (Cl_2) through the solution at a controlled rate.
 - Monitor the reaction progress by GC-MS. The reaction is complete when the starting material is consumed and the desired trichlorinated product is the major component. This typically requires several hours.
 - Once complete, stop the chlorine flow and cool the reaction mixture to room temperature. Purge the system with nitrogen gas to remove excess chlorine and HCl byproduct.
 - Wash the organic mixture with saturated sodium bicarbonate solution to neutralize HCl, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter,

and concentrate under reduced pressure.

- The crude product is purified by vacuum distillation to yield 2-methyl-6-(trichloromethyl)pyridine as a clear oil.

Step 2: Synthesis of **2-Methyl-6-(trifluoromethyl)pyridine**

- Principle: This is a classic Swarts reaction, a type of halogen exchange. Antimony trifluoride (SbF_3) serves as the fluorine source. A catalytic amount of a Lewis acid, such as antimony pentachloride ($SbCl_5$), is crucial. The $SbCl_5$ activates the C-Cl bond, facilitating nucleophilic attack by fluoride from SbF_3 . The reaction is driven by the formation of more stable C-F bonds and the precipitation of antimony chlorides.[6][7]
- Procedure:
 - In a dry pressure-rated reactor equipped with a mechanical stirrer and a thermocouple, charge antimony trifluoride (SbF_3) (97.8 g, 0.55 mol).
 - Add a catalytic amount of antimony pentachloride ($SbCl_5$) (approx. 5 g, 17 mmol).
 - Slowly add the 2-methyl-6-(trichloromethyl)pyridine (70.7 g, 0.33 mol) from Step 1 to the reactor with vigorous stirring.
 - Seal the reactor and heat the mixture to 150-170 °C. The internal pressure will increase. Monitor the reaction temperature and pressure closely.[6]
 - Maintain the temperature for 4-6 hours. Monitor the reaction's completion by taking aliquots (with extreme care) and analyzing via GC-MS.
 - After completion, cool the reactor to room temperature. Carefully vent any residual pressure.
 - The crude product is isolated by fractional distillation directly from the reaction mixture. Collect the fraction corresponding to **2-methyl-6-(trifluoromethyl)pyridine**.
 - For higher purity, the collected fraction can be washed with aqueous HCl to remove any antimony residues, followed by a wash with sodium bicarbonate, water, and brine. Dry over $MgSO_4$ and re-distill.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final product is critical. A combination of spectroscopic methods provides a self-validating system for quality control.

Technique	Expected Result for 2-Methyl-6-(trifluoromethyl)pyridine
¹ H NMR	$\delta \sim 7.8\text{-}8.0$ ppm (t, 1H): H4 proton, triplet due to coupling with H3 and H5. $\delta \sim 7.5\text{-}7.7$ ppm (d, 2H): H3 and H5 protons, doublet. $\delta \sim 2.6$ ppm (s, 3H): CH ₃ protons, singlet. Rationale based on data for 2-Chloro-6-(trifluoromethyl)pyridine[8] and general pyridine chemistry.
¹³ C NMR	$\delta \sim 160$ ppm: C2 (attached to CH ₃). $\delta \sim 148$ ppm (q, $J \approx 35$ Hz): C6 (attached to CF ₃), quartet due to C-F coupling. $\delta \sim 138$ ppm: C4. $\delta \sim 122$ ppm (q, $J \approx 275$ Hz): CF ₃ carbon, quartet due to C-F coupling. $\delta \sim 120\text{-}125$ ppm: C3 and C5. $\delta \sim 24$ ppm: CH ₃ carbon.
¹⁹ F NMR	$\delta \sim -65$ to -70 ppm (s): A single peak for the three equivalent fluorine atoms.
MS (EI)	m/z = 161 (M ⁺): Molecular ion peak. m/z = 142: [M-F] ⁺ fragment. m/z = 92: [M-CF ₃] ⁺ fragment.
IR (Infrared)	$\sim 2950\text{-}3100\text{ cm}^{-1}$: C-H stretching (aromatic and aliphatic). $\sim 1580\text{-}1610\text{ cm}^{-1}$: C=C/C=N stretching of the pyridine ring. $\sim 1100\text{-}1300\text{ cm}^{-1}$ (strong, multiple bands): C-F stretching vibrations, characteristic of the CF ₃ group.

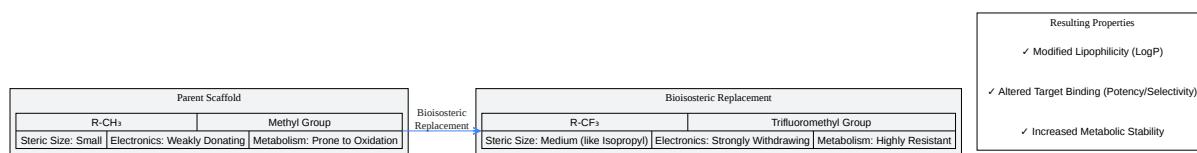
Applications in Research and Development

The primary value of **2-Methyl-6-(trifluoromethyl)pyridine** lies in its role as a versatile synthetic intermediate. The trifluoromethyl group acts as a metabolically stable, electron-

withdrawing anchor, while the methyl group serves as a reactive handle for further chemical elaboration.

The Principle of Bioisosteric Replacement

A key application of this molecule's scaffold is in leveraging the principle of bioisosterism. Drug development professionals often replace a metabolically vulnerable methyl group with a robust trifluoromethyl group. While sterically larger, the $-CF_3$ group is a poor substrate for cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs. This substitution can dramatically increase a drug's half-life and bioavailability.



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